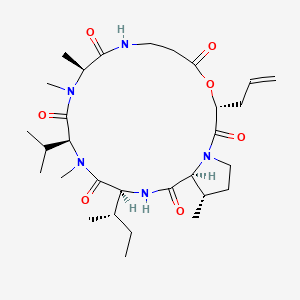
Roseotoxin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Roseotoxin B is a natural product found in Trichothecium roseum with data available.
科学的研究の応用
1. Treatment of Liver Fibrosis
Roseotoxin B has demonstrated potential in treating liver fibrosis. In a study by Wang et al. (2020), it was found to alleviate cholestatic liver fibrosis in mice. It inhibited the PDGF-B/PDGFR-β pathway in hepatic stellate cells, a key driver for liver fibrosis, by targeting the D2 domain of PDGFR-β. This finding suggests Roseotoxin B as a promising agent for liver fibrosis treatment (Wang et al., 2020).
2. Allergic Contact Dermatitis Treatment
Another application of Roseotoxin B is in the treatment of allergic contact dermatitis. Wang et al. (2016) identified that Roseotoxin B can suppress cell proliferation and proinflammatory cytokines in activated T cells, crucial in treating allergic contact dermatitis. It acts through an autophagy-dependent mechanism in T-cell-mediated skin diseases, providing a unique perspective for treatment strategies (Wang et al., 2016).
3. Plant Pathogenic Activity
Roseotoxin B also exhibits plant-pathogenic activity. A study by Žabka et al. (2006) demonstrated that Roseotoxin B could penetrate apple peel and produce chlorotic lesions, indicating its potential use in plant pathology research (Žabka et al., 2006).
4. Analytical Profiling in Research
In analytical chemistry, Roseotoxin B has been profiled using high-performance liquid chromatography and tandem mass spectrometry (HPLC/MS/MS). Jegorov et al. (2003) used these techniques for identifying and characterizing cyclic hexadepsipeptides produced by Trichothecium roseum, providing valuable information for chemical and biological research (Jegorov et al., 2003).
特性
製品名 |
Roseotoxin B |
|---|---|
分子式 |
C30H49N5O7 |
分子量 |
591.7 g/mol |
IUPAC名 |
(3R,10S,13S,16S,19S,20S)-16-[(2S)-butan-2-yl]-10,11,14,20-tetramethyl-13-propan-2-yl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C30H49N5O7/c1-10-12-21-28(39)35-16-14-19(6)25(35)27(38)32-23(18(5)11-2)29(40)34(9)24(17(3)4)30(41)33(8)20(7)26(37)31-15-13-22(36)42-21/h10,17-21,23-25H,1,11-16H2,2-9H3,(H,31,37)(H,32,38)/t18-,19-,20-,21+,23-,24-,25-/m0/s1 |
InChIキー |
GZRXQMYGOOOMFR-KYUXFNSZSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CC[C@@H]([C@H]2C(=O)N1)C)CC=C)C)C)C(C)C)C |
正規SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCC(C2C(=O)N1)C)CC=C)C)C)C(C)C)C |
同義語 |
roseotoxin B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]](/img/structure/B1261714.png)
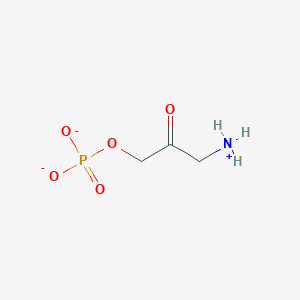

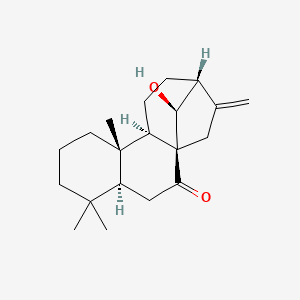

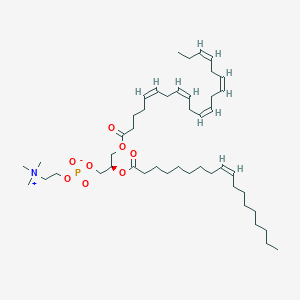

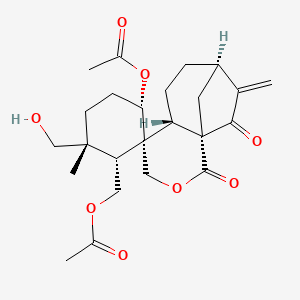
![(4R)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1261728.png)
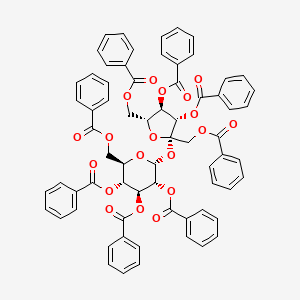
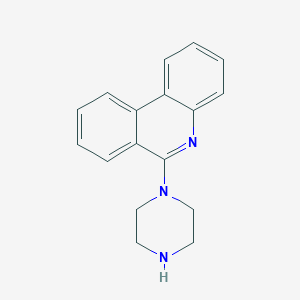
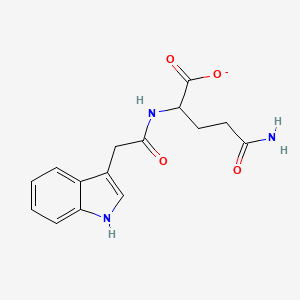
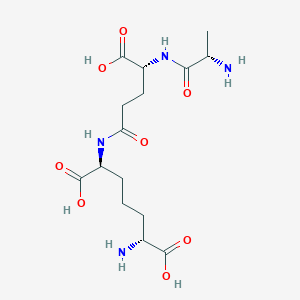
![(2E,4E,7E,9S)-10-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-9-hydroxydeca-2,4,7-trienoic acid](/img/structure/B1261737.png)